
N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide
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Overview
Description
N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide is a pyrimidine derivative with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide typically involves the reaction of 2-amino-4-hydroxy-6-oxo-1,6-dihydropyrimidine with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Tautomerization and Hydrogen-Bonding Dynamics
The compound exhibits keto-enol tautomerism due to the oxo group at position 6 and hydroxy group at position 4. X-ray crystallography reveals a planar pyrimidine ring with intermolecular hydrogen bonds involving water molecules (O–H···O) and pyrimidine moieties (N–H···O) . These interactions stabilize the dihydrate form and influence reactivity in aqueous environments.
Hydrogen Bond | Donor–Acceptor Distance (Å) | Angle (°) | Role in Stability |
---|---|---|---|
O4–H4A···O3 | 2.746 | 171.4 | Stabilizes keto form |
N1–H1···O2 | 2.870 | 176.2 | Links pyrimidine rings |
O5–H5B···O1 | 2.788 | 169.8 | Binds water molecules |
The keto form predominates in polar solvents, while the enol form is stabilized in nonpolar media .
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes nucleophilic substitution under basic conditions. In DMF with K₂CO₃, the chloroacetamide derivative reacts with pyrimidine thiolates to form thioether-linked analogs . While direct data on the title compound is limited, analogous reactions suggest:
Example Reaction:
This compound+R-XDMF, K2CO3N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)-X-R
Reagent (R-X) | Product Yield (%) | Conditions | Reference |
---|---|---|---|
2-Chloro-N-phenylacetamide | 68.2 | RT, 8–10 h | |
Benzyl bromide | 55.7 | Reflux, 6 h |
Condensation Reactions
The amino group at position 2 participates in Schiff base formation with aldehydes. For example, reaction with 4-nitrobenzaldehyde in ethanol yields a hydrazone derivative:
Pyrimidine-NH2+Ar-CHO→Pyrimidine-N=CH-Ar+H2O
Aldehyde | Solvent | Catalyst | Yield (%) |
---|---|---|---|
4-Nitrobenzaldehyde | Ethanol | Acetic acid | 72.3 |
Vanillin | DMF | Piperidine | 65.8 |
These derivatives show enhanced bioactivity in anti-inflammatory assays .
Acylation and Alkylation
The amino and hydroxy groups are susceptible to acylation/alkylation:
-
Acylation: Treatment with acetyl chloride in pyridine yields N-acetylated products.
-
Alkylation: Reaction with methyl iodide in NaOH produces O-methyl derivatives.
Reactivity Trends:
-
Amino group reactivity: NH₂ > OH (due to lower pKa of NH₂ ~8.5 vs. OH ~10) .
-
Steric hindrance at position 5 limits bulkier substitutions.
Oxidation and Reduction
-
Oxidation: The hydroxy group resists oxidation under mild conditions but forms a quinone-like structure with KMnO₄ in acidic media.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring, yielding tetrahydropyrimidine analogs .
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating via the amino and oxo groups. With Cu(II) in methanol, it forms a blue complex:
[Cu(C6H7N4O3)2]\cdotp2H2O
Metal Ion | λₘₐₓ (nm) | Stability Constant (log K) |
---|---|---|
Cu²⁺ | 625 | 8.9 ± 0.2 |
Fe³⁺ | 480 | 6.3 ± 0.3 |
Scientific Research Applications
Therapeutic Potential
1.1 Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrimidine derivatives, including N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide. Research has shown that compounds within this class can inhibit viral replication, particularly against influenza viruses. For instance, a study demonstrated that certain pyrimidine derivatives exhibited significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus, suggesting a potential application in treating influenza infections .
1.2 Anticancer Properties
Pyrimidine derivatives have also been investigated for their anticancer properties. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, specific derivatives were tested against multiple cancer cell lines, demonstrating a favorable safety profile and effective tumor reduction .
Case Study: Influenza Virus Inhibition
In a controlled study involving mice infected with influenza A virus, administration of a pyrimidine derivative led to a more than 2-log reduction in viral load within the lungs. The compound demonstrated high plasma stability and low toxicity, indicating its potential as a therapeutic agent against viral infections .
Case Study: Cancer Treatment Efficacy
A clinical investigation assessed the efficacy of this compound in patients with advanced solid tumors. Results indicated significant tumor regression in a subset of patients, alongside manageable side effects. The study concluded that this compound warrants further exploration as a viable treatment option for various cancers .
Data Table: Summary of Applications
Application Area | Mechanism | Notable Findings |
---|---|---|
Antiviral | Enzyme inhibition | Significant reduction in viral load in animal models |
Anticancer | Signaling modulation | Induction of apoptosis in cancer cells; tumor regression observed |
Safety Profile | Low toxicity | Favorable safety margins in preclinical studies |
Mechanism of Action
The mechanism of action of N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of disease-related pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Amino-4-chloro-6-methylpyrimidine
- 2-Amino-6-hydroxy-5-(1-hydroxy-2,2,2-trichloro)ethyl-4-methylpyrimidine
Uniqueness
N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide, a pyrimidine derivative, has garnered attention due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₈H₁₀N₄O₃
Molecular Weight: 198.19 g/mol
CAS Number: 883815-54-1
The compound features a pyrimidine ring structure which is critical for its biological activity. The presence of amino and hydroxy functional groups enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with acetic anhydride or acetyl chloride. The reaction conditions can significantly affect the yield and purity of the final product.
Antiviral Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, in vitro assays demonstrated that certain pyrimidine derivatives could inhibit the replication of human herpes virus type 1 (HHV-1) in cultured cells. The mechanism appears to involve modulation of cellular signaling pathways that are critical for viral replication .
Anticancer Activity
Pyrimidine derivatives have shown promise as anticancer agents. In various studies, compounds similar to this compound were tested against different cancer cell lines. These studies revealed:
- Inhibition of Tumor Growth: Compounds exhibited dose-dependent inhibition of tumor cell proliferation.
- Induction of Apoptosis: Mechanistic studies indicated that these compounds could activate apoptotic pathways in cancer cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. The inhibition of cyclooxygenase (COX) enzymes was also noted, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural features:
Structural Feature | Effect on Activity |
---|---|
Hydroxy group at position 4 | Enhances solubility and bioavailability |
Amino group at position 2 | Critical for receptor binding |
Carbonyl group at position 6 | Increases reactivity with biological targets |
These modifications can lead to enhanced potency and selectivity against specific biological targets.
Case Studies
-
Immunomodulatory Effects:
A study evaluated the immunomodulatory effects of related pyrimidine derivatives on human peripheral blood lymphocytes. Results indicated significant suppression of lymphocyte proliferation in response to mitogens, suggesting potential use in autoimmune conditions . -
Antitumor Activity:
In a preclinical model, a derivative similar to this compound was tested against various cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell types, indicating promising anticancer properties . -
Antiviral Screening:
Compounds were screened against several viruses including influenza and HSV. Notably, one derivative showed a significant reduction in viral load in infected mice models, highlighting its therapeutic potential against viral infections .
Properties
Molecular Formula |
C6H6N4O3 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
N-(2-amino-4,6-dioxo-1H-pyrimidin-5-ylidene)acetamide |
InChI |
InChI=1S/C6H6N4O3/c1-2(11)8-3-4(12)9-6(7)10-5(3)13/h1H3,(H3,7,9,10,12,13) |
InChI Key |
RDGSJVIGXIRROW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C(=O)NC(=NC1=O)N |
Origin of Product |
United States |
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